Ganoderinsäure TR

Übersicht

Beschreibung

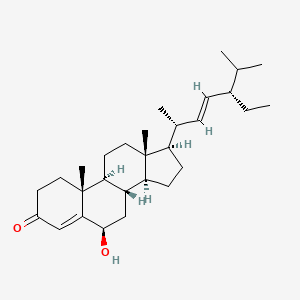

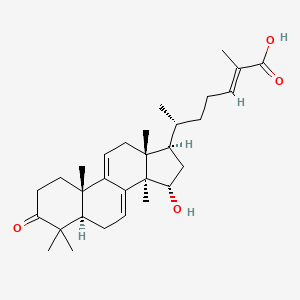

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a useful research compound. Its molecular formula is C30H44O4 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Antimetastaseneffekte

Ganoderinsäuren (GAs), einschließlich Ganoderinsäure TR, sind für ihre einzigartigen Bioaktivitäten wie Antitumor- und Antimetastaseneffekte bekannt . Es wurde berichtet, dass sie signifikante pharmakologische Aktivitäten aufweisen, die das Wachstum von Tumorzellen hemmen können .

Hemmung der Histaminfreisetzung

Es wurde gezeigt, dass this compound die Freisetzung von Histamin hemmt . Diese Eigenschaft macht sie möglicherweise nützlich bei der Behandlung von allergischen Reaktionen und Erkrankungen, die durch unkontrollierte Histaminfreisetzung gekennzeichnet sind .

Hemmung der Cholesterinsynthese

Es wurde gezeigt, dass this compound die Cholesterinsynthese hemmt . Dies könnte möglicherweise vorteilhaft bei der Behandlung von hohen Cholesterinspiegeln und damit verbundenen Herz-Kreislauf-Erkrankungen sein .

Antihypertensive Eigenschaften

Es wurde berichtet, dass this compound antihypertensive Eigenschaften besitzt . Dies bedeutet, dass es möglicherweise bei der Behandlung von Bluthochdruck eingesetzt werden könnte .

Anti-HIV-Aktivität

Es wurde gezeigt, dass this compound eine anti-humanes Immunschwächevirus (HIV)-Aktivität aufweist . Dies deutet auf mögliche Anwendungen bei der Behandlung von HIV-Infektionen hin .

Biosynthese in heterologen Wirten

Aufgrund der Schwierigkeiten bei der genetischen Manipulation, der geringen Ausbeute und des langsamen Wachstums von Ganoderma lucidum, dem Pilz, aus dem GAs gewonnen werden, ist die Biosynthese von GAs in einem heterologen Wirt eine vielversprechende Alternative für ihre effiziente Produktion . Dies könnte möglicherweise die Verfügbarkeit von this compound für Forschungs- und therapeutische Anwendungen erhöhen .

Regulation der Darmflora

Jüngste Studien zeigen, dass Ganoderma, einschließlich this compound, Bioaktivitäten wie die Regulation der Darmflora ausübt . Dies deutet auf mögliche Anwendungen bei der Behandlung von darmbezogenen Gesundheitsproblemen hin .

Hemmung der Melanin-Synthese

Es wurde gezeigt, dass Ganoderma, einschließlich this compound, die Melanin-Synthese hemmt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Hautpigmentationsstörungen hin .

Wirkmechanismus

Ganoderic acid TR, also known as (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, is a triterpene compound derived from Ganoderma lucidum . This compound has been studied for its wide range of pharmacological activities and therapeutic effects .

Target of Action

Ganoderic acid TR has been found to interact with several targets. It is a broad-spectrum inhibitor against influenza neuraminidases (NAs), particularly H5N1 and H1N1 neuraminidases . It also targets the p53-MDM2 pathway, which plays a crucial role in cancer cell growth and survival . Furthermore, it has been shown to modulate the bile acid receptor FXR , and inhibit the activity of the NLRP3 inflammasome .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular processes. For instance, by inhibiting the interaction of MDM2 and p53, it can induce apoptosis in cancer cells . When it modulates the bile acid receptor FXR, it subsequently regulates neuroimmune and antidepressant behaviors .

Biochemical Pathways

Ganoderic acid TR is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (Acetyl-CoA) as an initial substrate, which is condensed to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then reduced to produce mevalonate . The compound’s interaction with its targets can affect various biochemical pathways, including primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism .

Pharmacokinetics

It is known that the compound’s bioavailability and adme properties can significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of ganoderic acid TR’s action are diverse, depending on the target and the context. For instance, it can induce apoptosis in cancer cells , regulate neuroimmune and antidepressant behaviors , and have anti-inflammatory effects .

Action Environment

The production and action of ganoderic acid TR can be influenced by various environmental factors. For instance, the biosynthesis of the compound in Ganoderma lucidum can be regulated by environmental and genetic factors . Moreover, the compound’s action can be affected by the specific cellular and molecular environment in which it is acting.

Biochemische Analyse

Biochemical Properties

Ganoderic Acid TR is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . The nature of these interactions involves the condensation of the initial substrate, acetyl-coenzyme A (Acetyl-CoA), to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate .

Cellular Effects

Ganoderic Acid TR has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to possess a wide range of beneficial health effects, including the amelioration of lipid metabolism in hyperlipidemic mice fed a high-fat diet .

Molecular Mechanism

The molecular mechanism of Ganoderic Acid TR involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with key signaling molecules like ROS, Ca 2+, NO, H 2 S, cAMP, and others in response to environmental factors .

Dosage Effects in Animal Models

The effects of Ganoderic Acid TR vary with different dosages in animal models . For instance, toxicological experiments have validated the protective effects of Ganoderic Acid A against -amanitin-induced liver damage in mice with different durations of Ganoderic Acid A treatment .

Metabolic Pathways

Ganoderic Acid TR is involved in the mevalonate pathway . It interacts with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . It also has significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .

Eigenschaften

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZQBBATMLGADX-VVUVUVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

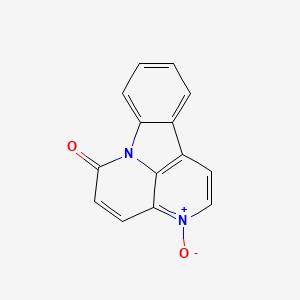

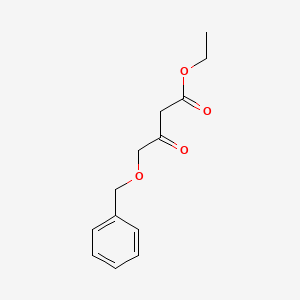

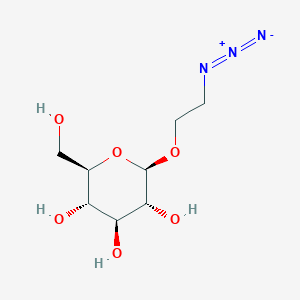

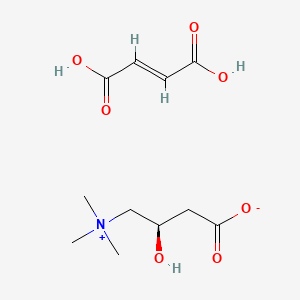

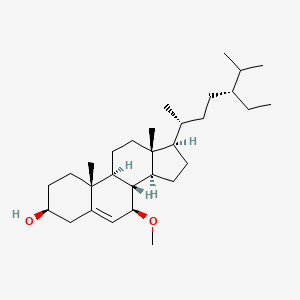

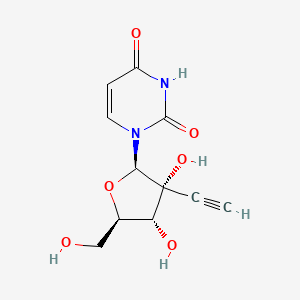

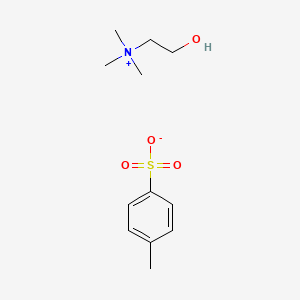

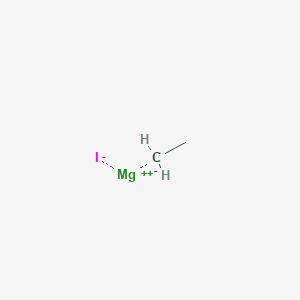

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.